5-Pyrimidinyl Substitution Confers RET Kinase Targeting Specificity Distinct from JAK-Directed 5-Pyridinyl Analogs
Patent claims explicitly differentiate the target compound's pyrimidinyl substitution from pyridinyl-substituted analogs. WO 2014/072220 A1 claims substituted pyrimidinyl-pyrrolopyridinones as RET family kinase modulators [1], whereas heteroaryl-substituted pyrrolo[2,3-b]pyridines bearing pyridinyl groups are claimed for JAK kinase modulation in separate patent families [2]. This divergent target engagement stems from the distinct hydrogen-bonding capacity of the pyrimidine ring (two nitrogen atoms) versus pyridine (one nitrogen atom), which alters hinge region binding geometry and selectivity profile.
| Evidence Dimension | Primary claimed kinase target |
|---|---|
| Target Compound Data | RET family kinases (specifically claimed) |
| Comparator Or Baseline | 5-pyridinyl-1H-pyrrolo[2,3-b]pyridine: JAK family kinases |
| Quantified Difference | Distinct patent-assigned therapeutic indications (RET-driven vs. JAK-mediated diseases) |
| Conditions | Patent claims based on kinase inhibition screening panels |
Why This Matters
For researchers developing RET-selective inhibitors, the 5-pyrimidinyl substitution is not interchangeable with other heteroaryl groups; using a 5-pyridinyl analog would redirect activity toward JAK kinases, compromising target selectivity and potentially invalidating experimental results.
- [1] Nerviano Medical Sciences SRL. Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors. WO 2014/072220 A1, 2014. View Source
- [2] Incyte Corporation. Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. EP 2426129 A1, 2012. View Source
